molecular formula C20H21N3O3S B2773395 ethyl 3-cyano-2-(3-phenylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 864927-12-8

ethyl 3-cyano-2-(3-phenylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

Cat. No.: B2773395
CAS No.: 864927-12-8
M. Wt: 383.47
InChI Key: FIKYVUYVAGBVGL-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-2-(3-phenylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound with a unique structure that includes a thieno[2,3-c]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-cyano-2-(3-phenylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-phenylpropanoic acid with ethyl cyanoacetate in the presence of a suitable catalyst to form an intermediate. This intermediate is then cyclized with a thieno[2,3-c]pyridine derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-2-(3-phenylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-cyano-2-(3-phenylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-cyano-2-(3-phenylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-cyano-2-(3-phenylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate is unique due to its thieno[2,3-c]pyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

ethyl 3-cyano-2-(3-phenylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-2-26-20(25)23-11-10-15-16(12-21)19(27-17(15)13-23)22-18(24)9-8-14-6-4-3-5-7-14/h3-7H,2,8-11,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKYVUYVAGBVGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a sealed test tube hydrocinnamic acid (1.5 mmol) is suspended in a mixture of DMF (0.15 mmol) and dichloromethane (7.5 mL). A solution of oxalyl chloride (3.0 mmol) in dichloromethane (7.5 mL) is then added and the mixture stirred for 1 h at room temperature. After that, the solvents and excess of oxalyl chloride are removed in vacuo, the residue is dissolved in toulene (7.5 mL) and added to 2-amino-3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyridine-6-carboxylic acid ethyl ester (1 mmol) in a vial suitable for microwave technology. Diisopropyl ethyl amine (1.5 mmol) is added, the vial is capped and the mixture heated for 30 min at 150° C. using microwave technology. Purification is achieved by filtration followed by washing (water) and crystallization (ethanol).
Quantity
1.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.15 mmol
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
3 mmol
Type
reactant
Reaction Step Two
Quantity
7.5 mL
Type
solvent
Reaction Step Two

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